TPPS

Beschreibung

Eigenschaften

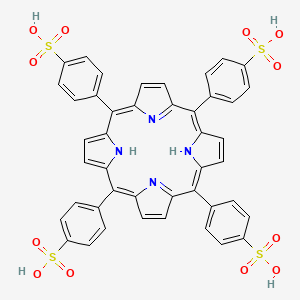

IUPAC Name |

4-[10,15,20-tris(4-sulfophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHVCRIXMXQXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C=C4)C9=CC=C(C=C9)S(=O)(=O)O)N3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39050-26-5 (tetra-hydrochloride salt) | |

| Record name | Tetraphenylporphine sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035218758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601244435 | |

| Record name | Tetraphenylporphyrin tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35218-75-8 | |

| Record name | Tetraphenylporphine sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035218758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylporphyrin tetrasulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601244435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4'',4'''-(Porphine-5,10,15,20-tetrayl)tetrakis(benzenesulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylporphine sulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZC8JLH3BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Characterization of TPPS Porphyrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques used to characterize meso-tetra(4-sulfonatophenyl)porphyrin (TPPS), a water-soluble, synthetic porphyrin with significant applications in photodynamic therapy and drug development. The following sections detail the principles, experimental protocols, and data interpretation for the key analytical methods employed in the study of this compound.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound, providing insights into its electronic structure, aggregation state, and metalation. The characteristic absorption spectrum of porphyrins is dominated by an intense Soret band (or B band) in the near-UV region and several weaker Q bands in the visible region.

The UV-Vis spectrum of this compound is highly sensitive to the pH of the solution. In a neutral to alkaline medium (pH > 7), this compound exists predominantly as a monomeric, deprotonated species, exhibiting a sharp Soret band around 412-414 nm and four distinct Q-bands.[1][2] As the pH becomes acidic, the central nitrogen atoms of the porphyrin core become protonated, leading to significant changes in the absorption spectrum. In acidic conditions (pH < 5), the Soret band broadens and red-shifts to approximately 434 nm, while the number of Q-bands is reduced, indicating the formation of the di-acid species.[2]

Furthermore, under specific acidic conditions and at higher concentrations, this compound can self-assemble into larger aggregates, known as J-aggregates and H-aggregates, which are characterized by distinct spectral shifts. J-aggregates exhibit a red-shifted Soret band (around 491 nm), while H-aggregates show a blue-shifted Soret band.[3]

Quantitative Data: UV-Vis Spectroscopy of this compound

| Species | pH | Soret Band (nm) | Q-Bands (nm) | Reference(s) |

| Monomer (deprotonated) | > 7 | 412 - 414 | ~515, 552, 579, 633 | [1][2] |

| Di-acid (protonated) | < 5 | 434 | Reduced number of bands | [2] |

| J-aggregate | Acidic | 491 | 707 | [4] |

| H-aggregate | Acidic | Blue-shifted from monomer | - | [3] |

Experimental Protocol: UV-Vis Spectroscopy of this compound

-

Sample Preparation: Prepare a stock solution of this compound in deionized water or a suitable buffer. The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0). For pH-dependent studies, use appropriate buffers (e.g., phosphate, citrate) to adjust the pH of the this compound solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette containing the solvent/buffer blank.

-

Measure the absorption spectrum of the this compound solution over a wavelength range of approximately 350 nm to 750 nm.

-

The spectral bandwidth should be set to 1.0 nm, with a data interval of 0.25 nm and a scan rate of 112.5 nm/min.

-

-

Data Analysis: Identify the wavelengths of the Soret and Q-band maxima. The position and shape of these bands provide information about the aggregation state and protonation of the this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying the excited state properties of this compound, including its fluorescence quantum yield and lifetime. The fluorescence emission of this compound is also influenced by pH and aggregation.

In a neutral or alkaline medium, the free-base this compound monomer exhibits two main emission peaks, typically around 643 nm and 703 nm.[2] In acidic conditions, the fluorescence spectrum changes due to protonation and aggregation. J-aggregates, for instance, have a characteristic red-shifted emission. The fluorescence quantum yield and lifetime are crucial parameters for applications such as photodynamic therapy, as they relate to the efficiency of singlet oxygen generation.

Quantitative Data: Fluorescence Properties of this compound

| Species | pH | Emission Maxima (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Reference(s) |

| Monomer (free-base) | ~8.5 | 643, 703 | 0.11 (in toluene for TPP) | 3.00 - 4.00 | [2][4] |

| Di-acid | Acidic | Altered from monomer | Decreased | - | [2] |

| Conjugate with CuInS/ZnS QDs | - | - | 0.69 | - | [2] |

| This compound alone | - | - | 0.19 | - | [2] |

Experimental Protocol: Fluorescence Spectroscopy of this compound

-

Sample Preparation: Prepare dilute solutions of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects). Use the same solvents and buffers as for UV-Vis measurements.

-

Instrumentation: Use a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Measurement:

-

Select an appropriate excitation wavelength, typically corresponding to one of the Q-bands (e.g., 514 nm) to minimize scattering.

-

Record the emission spectrum over a wavelength range that covers the expected emission peaks (e.g., 600 nm to 800 nm).

-

For quantum yield determination, a reference standard with a known quantum yield (e.g., meso-tetraphenylporphyrin (TPP) in toluene, Φf = 0.11) is measured under the same experimental conditions.[5]

-

-

Data Analysis:

-

Identify the emission maxima.

-

The fluorescence quantum yield (Φf) can be calculated using the following equation[5]: Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound and studying its interactions with other molecules. The highly symmetrical nature of the this compound molecule results in a relatively simple ¹H NMR spectrum.

The key proton signals in the ¹H NMR spectrum of this compound are those of the β-pyrrolic protons, the ortho- and meta-protons of the phenyl rings, and the inner N-H protons of the porphyrin core.[2] The chemical shifts of these protons are sensitive to the electronic environment and can be affected by factors such as pH, aggregation, and metalation.[1] For instance, the N-H protons typically appear at a very high field (negative ppm values) due to the shielding effect of the aromatic ring current.

Quantitative Data: ¹H NMR Chemical Shifts of this compound

| Proton | Chemical Shift (δ, ppm) in D₂O at neutral pH | Reference(s) |

| Phenyl-H | ~7.59 | [1] |

| Pyrrole-H | ~6.54 | [1] |

| N-H (in TPPH₂) | -2.66 | [2] |

| N-H (in this compound₄) | -2.39 | [2] |

| β-pyrrole (in TPPH₂) | 8.09, 8.22 (doublet) | [2] |

| Ortho and meta phenyl (in TPPH₂) | 7.58, 7.72 (doublet) | [2] |

Experimental Protocol: ¹H NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., D₂O for water-soluble this compound). The concentration should be around 0.016 M to avoid aggregation.[3]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement:

-

Acquire the ¹H NMR spectrum at room temperature.

-

Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to confirm the structure of the this compound molecule and study its interactions.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are essential for unambiguous identification. Techniques like electrospray ionization (ESI) are well-suited for analyzing porphyrins.

Experimental Protocol: Mass Spectrometry of this compound

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the ionization source (e.g., methanol/water with a small amount of formic acid for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI) and a high-resolution mass analyzer (e.g., time-of-flight (TOF) or Orbitrap).

-

Measurement:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Compare the experimental mass with the calculated theoretical mass to confirm the identity of the compound.

-

Visualizations

Experimental Workflow for this compound Characterization

Caption: General workflow for the synthesis, purification, and characterization of this compound porphyrin.

Logical Relationship of this compound Aggregation

Caption: Factors influencing the aggregation states of this compound in aqueous solution.

References

- 1. STRUCTURE OF PORPHYRIN TPPS4 AND ITS INTERACTION WITH METAL IONS AS ELUCIDATED BY 1H NMR AND UV-VISIBLE SPECTRA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Meso-tetra(4-sulfonatophenyl)porphine (TPPS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of meso-tetra(4-sulfonatophenyl)porphine (TPPS), a sulfonated tetraphenylporphyrin of significant interest in various scientific and biomedical fields, including photodynamic therapy (PDT) and catalysis. Understanding the solubility of this compound in different solvents is crucial for its application in these areas, as it directly impacts formulation, bioavailability, and reaction kinetics.

Core Topic: this compound Solubility Profile

Meso-tetra(4-sulfonatophenyl)porphine, also known as this compound or TPPS4, is a synthetic porphyrin that is notable for its water-soluble nature, a characteristic imparted by the four sulfonate groups attached to the phenyl rings. This property contrasts with its parent compound, tetraphenylporphyrin (TPP), which is largely insoluble in aqueous solutions.

Quantitative Solubility Data

Precise quantitative solubility limits for this compound in various solvents are not extensively documented in publicly available literature. However, based on its common applications and preparation methods, the following information has been compiled.

| Solvent | Formula | Type | Quantitative Solubility | Notes |

| Water | H₂O | Polar Protic | ≥ 3 g/L | This compound is widely described as a "water-soluble porphyrin". A 0.3% (w/v) solution in physiological saline has been reported, indicating a solubility of at least 3 g/L. Stock solutions of 200 µM are also commonly prepared. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Data not readily available | Porphyrins, in general, are often highly soluble in DMSO. Qualitative assessments suggest good solubility. |

| Ethanol | C₂H₅OH | Polar Protic | Data not readily available | Information on the solubility of this compound in ethanol is scarce in the reviewed literature. |

Note on Solubility Data: The lack of standardized, quantitative solubility data for this compound in a wide range of organic solvents highlights an area for further investigation. The provided data for water should be considered a baseline, and the actual solubility limit may be higher.

Experimental Protocols

Determining the solubility of a compound like this compound can be achieved through various methods. A common and reliable technique involves the use of UV-Visible spectrophotometry, leveraging the strong absorption properties of porphyrins.

Protocol: Determination of this compound Solubility using UV-Visible Spectrophotometry

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

1. Materials and Equipment:

-

Meso-tetra(4-sulfonatophenyl)porphine (this compound) solid

-

Solvent of interest (e.g., deionized water, DMSO, ethanol)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or appropriate material for the solvent and wavelength range)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vortex mixer and/or sonicator

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

2. Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 100 µM). This initial concentration should be well below the expected solubility limit.

-

Perform a series of serial dilutions from the stock solution to create a set of standards with known concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Soret band of this compound in the specific solvent (typically around 410-430 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert Law (A = εbc). Determine the molar extinction coefficient (ε) from the slope of this curve.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a vial or flask). The amount of excess solid should be sufficient to ensure that saturation is reached.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. A temperature-controlled shaker or water bath is recommended to maintain a constant temperature.

-

-

Sample Analysis:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to ensure that only the dissolved this compound is measured.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the calibration curve (or the calculated molar extinction coefficient), determine the concentration of this compound in the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original, saturated supernatant. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

The solubility can be expressed in molarity (mol/L) and then converted to grams per liter (g/L) using the molecular weight of this compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

Photodynamic Therapy (PDT) Workflow with this compound

This compound is a well-known photosensitizer used in photodynamic therapy. The following diagram illustrates the general workflow of PDT utilizing this compound.

General Catalytic Cycle for Porphyrin-Catalyzed Oxidation

Porphyrins, including this compound, can act as catalysts in various oxidation reactions. The diagram below illustrates a generalized catalytic cycle for the oxidation of a substrate by a metalloporphyrin complex, which is a common application for this class of compounds.

Unraveling the Supramolecular Architecture of TPPS Aggregates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Meso-tetra(4-sulfonatophenyl)porphyrin, or TPPS, a water-soluble synthetic porphyrin, has garnered significant attention in various scientific fields, including drug development, owing to its propensity to self-assemble into well-defined supramolecular structures. These aggregates, primarily categorized as J-aggregates and H-aggregates, exhibit distinct photophysical and morphological characteristics that are highly dependent on the surrounding environmental conditions. Understanding the intricate details of their structure and the dynamics of their formation is paramount for harnessing their full potential in therapeutic and diagnostic applications.

This technical guide provides a comprehensive overview of the core structural features of this compound aggregates, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes to aid researchers in this field.

The Dichotomy of this compound Aggregation: J- vs. H-Aggregates

The self-assembly of this compound molecules is predominantly governed by a delicate interplay of electrostatic interactions, hydrogen bonding, and π-π stacking. The protonation state of the central porphyrin core and the peripheral sulfonate groups, dictated by the pH of the aqueous solution, is a critical determinant of the final aggregate structure.

-

J-Aggregates: These "Jelley" aggregates, named after their discoverer, are characterized by a bathochromic (red) shift in their Soret absorption band compared to the this compound monomer. This shift is a hallmark of a head-to-tail arrangement of the porphyrin transition dipoles, as described by exciton coupling theory. J-aggregates are typically formed under acidic conditions (pH < 4.5), where the central pyrrole nitrogens are protonated, leading to a zwitterionic species that facilitates electrostatic interactions and directional assembly. These aggregates often exhibit a fibrillar or nanotubular morphology.

-

H-Aggregates: In contrast, "hypsochromic" or H-aggregates display a hypsochromic (blue) shift in their Soret band, indicative of a face-to-face (co-facial) stacking of the porphyrin molecules. The formation of H-aggregates is often observed as a transient intermediate species during the formation of J-aggregates or under specific conditions of ionic strength and concentration.

Quantitative Structural and Spectroscopic Data

The distinct structural arrangements of J- and H-aggregates give rise to unique and measurable spectroscopic and morphological properties. The following tables summarize key quantitative data for the characterization of this compound aggregates.

| Parameter | This compound Monomer (pH > 7) | This compound Diacid Monomer (pH ~ 4.5-5) | This compound J-Aggregate (pH < 4) | This compound H-Aggregate (Intermediate) |

| Soret Band (λ_max) | ~412-414 nm | ~434 nm | ~488-491 nm | ~400-420 nm |

| Q-Bands (λ_max) | ~515, 552, 580, 633 nm | ~593, 645 nm | ~706-707 nm | Broadened and blue-shifted |

| Fluorescence Emission | Strong | Moderate | Weak (often quenched) | Quenched |

| Fluorescence Lifetime | ~4.0 ns | ~3.0 ns | Shorter lifetimes | Shorter lifetimes |

| Parameter | J-Aggregate Dimensions (from AFM/TEM) | Reference(s) |

| Length | 0.5 - 5 µm | [1] |

| Width | 15 - 20 nm | [1] |

| Thickness/Height | 10 - 12 nm | [1] |

Experimental Protocols for Aggregate Characterization

Accurate and reproducible characterization of this compound aggregates requires meticulous experimental procedures. Below are detailed methodologies for key analytical techniques.

Preparation of this compound J-Aggregates

-

Stock Solution Preparation: Prepare a stock solution of this compound (meso-tetra(4-sulfonatophenyl)porphyrin dihydrochloride) in deionized water (e.g., 1 mM).

-

pH Adjustment: To induce J-aggregation, acidify an aqueous solution of this compound to a pH of approximately 1-2 by the addition of hydrochloric acid (HCl). A typical final this compound concentration for spectroscopic studies is in the range of 1-10 µM.

-

Incubation: Allow the acidic this compound solution to stand at room temperature for a period of time (e.g., 24 hours) to ensure the formation and stabilization of J-aggregates. The solution will typically exhibit a color change from pink/red (monomer) to green (J-aggregate).

UV-Vis Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare this compound solutions at the desired concentrations and pH values in quartz cuvettes with a 1 cm path length.

-

Blank Correction: Use the corresponding solvent (e.g., acidified water at the same pH) as a blank to zero the instrument.

-

Spectral Acquisition: Record the absorption spectra over a wavelength range of at least 350-800 nm to capture both the Soret and Q-bands.

-

Data Analysis: Identify the λ_max of the Soret band to distinguish between monomers, H-aggregates, and J-aggregates. The appearance of a sharp, red-shifted band around 490 nm is characteristic of J-aggregates.

Fluorescence Spectroscopy

-

Instrumentation: Utilize a spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Sample Preparation: Prepare samples in quartz cuvettes, ensuring they are free of dust or other scattering particles. Concentrations should be kept low to avoid inner filter effects.

-

Excitation: Excite the sample at the Soret band maximum of the species of interest (e.g., ~414 nm for the monomer, ~434 nm for the diacid, ~490 nm for the J-aggregate).

-

Emission Scan: Record the emission spectrum over a wavelength range that covers the expected fluorescence of the monomer and any potential aggregate emission.

-

Quantum Yield and Lifetime (Optional): For more in-depth analysis, measure the fluorescence quantum yield relative to a known standard and determine the fluorescence lifetime using time-correlated single-photon counting (TCSPC).

Atomic Force Microscopy (AFM)

-

Substrate Preparation: Use freshly cleaved mica as the substrate for its atomically flat surface.

-

Sample Deposition: Deposit a small volume (e.g., 10-20 µL) of the this compound aggregate solution onto the mica surface.

-

Incubation and Rinsing: Allow the solution to adsorb for a few minutes. Gently rinse the surface with deionized water to remove any non-adsorbed aggregates and salts.

-

Drying: Dry the sample under a gentle stream of nitrogen gas.

-

Imaging: Operate the AFM in tapping mode to minimize sample damage. Use a high-resolution silicon tip. Acquire both height and phase images to obtain information about the topography and material properties of the aggregates.

-

Image Analysis: Use appropriate software to measure the dimensions (length, width, height) of the observed fibrillar or nanotubular structures.

Transmission Electron Microscopy (TEM)

-

Grid Preparation: Place a drop of the this compound aggregate solution onto a carbon-coated copper TEM grid.

-

Staining (Optional, for enhanced contrast): After a few minutes of adsorption, wick away the excess solution with filter paper. For negative staining, apply a drop of a heavy atom stain (e.g., 2% uranyl acetate) to the grid for a short period (e.g., 30-60 seconds) and then blot away the excess.

-

Drying: Allow the grid to air-dry completely.

-

Imaging: Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV). Acquire images at various magnifications to observe the overall morphology and fine structure of the aggregates.

Visualizing the Aggregation Process and Experimental Workflow

To further elucidate the structure and formation of this compound aggregates, the following diagrams, generated using the DOT language, illustrate the key relationships and processes.

Caption: Logical pathway of this compound aggregation from monomer to J-aggregate.

Caption: General experimental workflow for this compound aggregate characterization.

Caption: Exciton coupling model for J- and H-aggregates.

This guide provides a foundational understanding of the structural aspects of this compound aggregates, equipping researchers with the necessary knowledge and methodologies to confidently explore and utilize these fascinating supramolecular assemblies in their work. The provided data and protocols serve as a starting point for more in-depth investigations into the nuanced behavior of this compound aggregation under various conditions.

References

Determining the Molar Extinction Coefficient of TPPS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for determining the molar extinction coefficient (ε) of meso-Tetra(4-sulfonatophenyl)porphine (TPPS). This essential parameter is critical for accurate quantification in various research and development applications, including drug formulation, pharmacokinetic studies, and the development of photodynamic therapies.

Core Principles

The determination of the molar extinction coefficient is fundamentally based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution. The law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient (in M⁻¹cm⁻¹)

-

c is the molar concentration of the substance (in mol/L or M)

-

l is the path length of the cuvette (in cm)

The molar extinction coefficient is an intrinsic property of a molecule under specific solvent and pH conditions. For this compound, a water-soluble porphyrin, its UV-Vis absorption spectrum is characterized by an intense Soret band (or B band) in the 400-450 nm region and several weaker Q bands at longer wavelengths. The position and intensity of these bands are highly sensitive to pH and aggregation state.

Quantitative Data Summary

The molar extinction coefficient of this compound is significantly influenced by the pH of the aqueous solution, primarily due to the protonation state of the central nitrogen atoms of the porphyrin core. This leads to distinct spectral shifts and changes in absorptivity.

| pH Condition | Wavelength (λmax) of Soret Band | Molar Extinction Coefficient (ε) | Species Form |

| Neutral (deionized water) | 413 nm | 5.0 x 10⁵ M⁻¹cm⁻¹ [1] | Free base (this compound⁴⁻) |

| Acidic (pH 3 buffer) | 434 nm | 4.8 x 10⁵ M⁻¹cm⁻¹ [1] | Diprotonated (H₂this compound²⁻) |

Note: The aggregation of this compound, which can occur at higher concentrations or specific pH values, can lead to the formation of J-aggregates (red-shifted band) or H-aggregates (blue-shifted band), which will alter the observed molar extinction coefficient. It is crucial to ensure that measurements are taken under conditions where the monomeric form is predominant to determine the intrinsic molar extinction coefficient.

Experimental Protocols

The following section details a standard methodology for the experimental determination of the molar extinction coefficient of this compound.

Materials and Equipment

-

meso-Tetra(4-sulfonatophenyl)porphine (this compound) powder (dihydrochloride or tetrasodium salt)

-

Deionized water

-

pH 3 buffer solution (e.g., citrate buffer)

-

Volumetric flasks (various sizes)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

Experimental Workflow Diagram

Detailed Methodologies

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the powder in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1.0 x 10⁻³ M). [1]Ensure the powder is completely dissolved.

-

-

Preparation of Dilution Series:

-

Perform serial dilutions of the stock solution using either deionized water (for neutral pH) or the pH 3 buffer (for acidic conditions) to obtain a series of solutions with concentrations ranging from approximately 1.0 x 10⁻⁶ M to 1.0 x 10⁻⁵ M. [1]This concentration range is typically suitable to ensure absorbance values fall within the linear range of the spectrophotometer.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up and stabilize.

-

Set the wavelength range to scan across the Soret band region (e.g., 350-500 nm).

-

Fill a 1 cm path length quartz cuvette with the solvent used for the dilutions (deionized water or pH 3 buffer) and use this to blank the instrument.

-

For each diluted this compound solution, rinse the cuvette with the solution, then fill the cuvette and measure its full absorption spectrum to identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of each solution at its determined λmax.

-

-

Data Analysis and Calculation:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

The slope of the line is equal to the product of the molar extinction coefficient (ε) and the path length (l).

-

Since the path length (l) is 1 cm, the slope of the line is numerically equal to the molar extinction coefficient (ε).

-

The final value is reported in M⁻¹cm⁻¹.

-

Signaling Pathways and Logical Relationships

The determination of the molar extinction coefficient is a direct application of physical chemistry principles rather than a biological signaling pathway. The logical relationship governing this process is the Beer-Lambert Law, which is visually represented in the experimental workflow. The key logical steps are: controlling the concentration of the analyte, measuring the resulting light absorbance, and using the linear relationship between these two variables to calculate the intrinsic molar absorptivity of the substance. The pH of the solution acts as a critical modulator of the chemical form of this compound, thereby influencing its absorption spectrum and, consequently, its molar extinction coefficient.

References

Unveiling the Luminescence of a Key Photosensitizer: A Technical Guide to the Fluorescence Quantum Yield of TPPS

For Immediate Release

[City, State] – October 30, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the fluorescence quantum yield of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS), a compound of significant interest in photodynamic therapy and other biomedical applications. This document provides an in-depth analysis of the factors influencing this compound fluorescence, detailed experimental protocols for its measurement, and a compilation of quantitative data to support further research and development.

The fluorescence quantum yield (Φf), a measure of the efficiency of light emission, is a critical parameter for characterizing photosensitizers like this compound. Its value is highly sensitive to the molecular environment, including solvent polarity, pH, and the aggregation state of the porphyrin molecules. Understanding these influences is paramount for optimizing its use in various applications.

Quantitative Analysis of this compound Fluorescence Quantum Yield

The fluorescence quantum yield of this compound is not a fixed value but rather a dynamic property influenced by its molecular state. The monomeric form of this compound, prevalent in neutral to alkaline aqueous solutions, exhibits distinct photophysical properties compared to its aggregated forms, which are typically induced in acidic conditions.

| Form of this compound | Solvent/Condition | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

| Monomer (Diprotonated) | Aqueous solution, pH 2-2.5 | Not explicitly stated, but related to the lifetime | ~ 3 ns[1] |

| J-aggregates | Acidic aqueous solution | Decreases significantly at high excitation intensities | ~ 150 ps (in the absence of exciton annihilation)[1][2] |

Note: The fluorescence quantum yield of the monomeric, non-protonated form of this compound in neutral or alkaline aqueous solution is a critical parameter that requires further specific investigation to be definitively tabulated. The provided data for the diprotonated monomer's lifetime suggests a certain level of fluorescence, but a direct quantum yield value is not available in the reviewed literature. The significant decrease in the quantum yield of J-aggregates under high excitation is a noteworthy characteristic.

Experimental Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound like this compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Core Principle

The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

Where:

-

Φf_ref is the fluorescence quantum yield of the reference standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts "sample" and "ref" refer to the sample and the reference standard, respectively.

Detailed Experimental Protocol (Comparative Method)

This protocol outlines the steps for measuring the relative fluorescence quantum yield of a this compound solution.

1. Materials and Instrumentation:

-

This compound Sample: Prepare a stock solution of this compound in the desired solvent and buffer system (e.g., phosphate-buffered saline, pH 7.4 for monomeric form).

-

Reference Standard: A suitable reference standard with a known and stable fluorescence quantum yield should be chosen. For porphyrins like this compound, other porphyrin derivatives such as tetraphenylporphyrin (TPP) can be used.[3] Alternatively, well-established standards like Rhodamine 6G in ethanol are commonly employed.

-

Spectrophotometer: To measure the absorbance of the solutions.

-

Spectrofluorometer: To measure the fluorescence emission spectra.

-

Cuvettes: Quartz cuvettes of 1 cm path length for both absorbance and fluorescence measurements.

2. Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the reference standard in the same solvent.

-

The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.

3. Absorbance Measurements:

-

Record the absorption spectra of all prepared solutions using the spectrophotometer.

-

Determine the absorbance at the excitation wavelength that will be used for the fluorescence measurements.

4. Fluorescence Measurements:

-

Using the spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same for both the sample and the reference.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

5. Data Analysis:

-

Integrate the area under the emission spectra for both the this compound samples and the reference standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference.

-

The slopes of these plots for the sample (m_sample) and the reference (m_ref) are then used in the modified quantum yield equation:

Φf_sample = Φf_ref * (m_sample / m_ref) * (n_sample^2 / n_ref^2)

Logical Workflow for Quantum Yield Determination

Caption: Workflow for determining fluorescence quantum yield.

Factors Influencing this compound Fluorescence Quantum Yield

The fluorescence properties of this compound are intricately linked to its molecular environment. Key factors include:

-

pH: The protonation state of the central nitrogen atoms in the porphyrin ring, dictated by the pH of the solution, significantly alters the electronic structure and, consequently, the fluorescence quantum yield. In acidic solutions (pH < 5), this compound protonates and tends to form J-aggregates, which exhibit different photophysical properties compared to the monomeric form found at neutral and alkaline pH.

-

Aggregation: The formation of aggregates, such as J-aggregates, leads to strong electronic coupling between the porphyrin units. This coupling can either enhance or quench fluorescence depending on the geometry of the aggregate. For this compound J-aggregates, a significant decrease in fluorescence quantum yield is observed, especially at high light intensities, due to efficient non-radiative decay pathways such as exciton-exciton annihilation.[1][2]

-

Solvent: The polarity and viscosity of the solvent can influence the rates of radiative and non-radiative decay processes, thereby affecting the fluorescence quantum yield.

Logical Relationship of Factors Affecting Quantum Yield

Caption: Factors influencing the fluorescence quantum yield of this compound.

This technical guide provides a foundational understanding of the fluorescence quantum yield of this compound. For researchers and drug development professionals, a thorough characterization of this parameter under specific experimental conditions is crucial for the successful application of this versatile photosensitizer. Further investigations are encouraged to precisely quantify the fluorescence quantum yield of monomeric this compound in various biocompatible environments.

References

An In-depth Technical Guide to the pH-Dependent Stability of meso-Tetra(4-sulfonatophenyl)porphine (TPPS)

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and behavior of meso-Tetra(4-sulfonatophenyl)porphine (TPPS), also known as this compound₄, under varying pH conditions. The unique molecular structure of this compound allows it to exist in different protonated and aggregated states, each characterized by distinct spectroscopic signatures. Understanding these pH-dependent transformations is critical for its application in areas such as photodynamic therapy (PDT), molecular recognition, and the development of self-assembling nanomaterials.[1][2]

Core Concepts: Protonation and Aggregation

The stability of this compound in aqueous solutions is fundamentally governed by the pH of the medium. The molecule possesses four peripheral sulfonate (SO₃⁻) groups, which ensure its water solubility, and two inner nitrogen atoms in the porphyrin core that can be protonated.

-

At neutral or alkaline pH (pH > 7): this compound exists predominantly as a monomeric free-base species (H₂this compound). In this state, the porphyrin ring is flat, and the molecule is stable against self-aggregation.[3][4]

-

In acidic conditions (pH < 5): The two central nitrogen atoms become protonated, converting the molecule into its diacid form (H₄this compound²⁺).[4][5] This protonation induces significant conformational changes and is a prerequisite for self-aggregation. The pKa value for this transformation is approximately 4.9.[4][5]

-

In strongly acidic conditions (pH ≈ 1-3): The diacid form can further self-assemble into complex nanostructures known as J-aggregates.[2][6] This process is driven by electrostatic interactions between the positively charged porphyrin cores and the negatively charged peripheral sulfonate groups of adjacent molecules.[3][6] The formation of these aggregates is kinetically slow and can be influenced by factors such as ionic strength and concentration.[4][7][8]

The pH-dependent equilibrium of this compound can be visualized as a sequential process, starting from the stable monomer at neutral pH to the formation of large, ordered aggregates in highly acidic environments.

Quantitative Data on pH-Dependent Stability

The transition between different this compound species is accompanied by distinct changes in its UV-Vis absorption spectrum. The most prominent feature is the Soret band, which is highly sensitive to the protonation and aggregation state.

| pH Range | Dominant Species | Soret Band (λₘₐₓ) | Q-Bands (λₘₐₓ) | Key Characteristics |

| > 7 | Free-Base Monomer (H₂this compound) | ~414 nm | Four distinct bands | Stable, non-aggregated state.[5] |

| ~3 - 5 | Diacid Monomer (H₄this compound²⁺) | ~434 nm | Two prominent bands | Protonated core; exists as monomers.[4][5] |

| < 3 | J-Aggregates | ~490 nm (J-band) and ~422 nm | Broadened and shifted | Formation of large, ordered assemblies.[4] |

| < 3 (initial) | H-Aggregates | Hypsochromic shift (blue shift) | - | Transient species that can precede J-aggregate formation.[8] |

Protonation Constants (pKa): The equilibrium between the free-base and diacid monomer is characterized by a pKa value.

Experimental Protocols

A standard approach to studying this compound stability involves spectrophotometric titration, where the absorbance spectrum is monitored as a function of pH.

Protocol: Spectrophotometric Titration of this compound

-

Preparation of this compound Stock Solution:

-

Dissolve a known quantity of this compound (dihydrochloride form) in deionized water to prepare a concentrated stock solution (e.g., 1 mM).

-

Store the stock solution in the dark to prevent photodegradation.

-

-

Preparation of Buffers:

-

Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 2 to 10). Use appropriate buffer systems (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).

-

-

Titration Procedure:

-

Prepare a set of cuvettes. In each, place a fixed volume of the this compound stock solution to achieve a final concentration in the micromolar range (e.g., 3-5 µM).[4]

-

Add the appropriate buffer to each cuvette to reach the final volume, ensuring each cuvette has a different pH.

-

Allow the solutions to equilibrate for a specific period. Note that J-aggregate formation can be slow, sometimes requiring hours or days to complete.[4]

-

-

Spectroscopic Measurement:

-

Record the UV-Vis absorption spectrum for each sample over a wavelength range of approximately 350-750 nm.

-

Plot the absorbance at key wavelengths (e.g., 414 nm, 434 nm, 490 nm) against pH to observe the transitions between species.

-

-

Data Analysis:

The following diagram illustrates the typical workflow for such an experiment.

Mechanism of J-Aggregate Formation

The formation of J-aggregates is a complex, multi-step process that occurs in acidic conditions.

-

Protonation: The porphyrin core is protonated to form the diacid H₄this compound²⁺ species.[4]

-

Nucleation: Monomers begin to self-assemble. This process is often initiated by the formation of transient H-aggregates (face-to-face stacking), which then rearrange.[8]

-

Growth: The nuclei grow into larger, ordered structures. The J-aggregates are characterized by an edge-to-edge arrangement of the porphyrin molecules, leading to their unique spectroscopic properties.[7] This growth phase often follows a sigmoidal kinetic profile, indicating an autocatalytic process.[4][7]

The final structures can be quite complex, forming nanotubes or helical ribbons.[2][6][8] The kinetics of this process are highly sensitive to experimental conditions, including the order of mixing reagents (porphyrin, acid, and salt), which can influence the final supramolecular structure.[7]

Conclusion

The stability of this compound is intrinsically linked to the pH of its environment. At neutral to alkaline pH, it exists as a stable monomer. As the pH becomes acidic, protonation of the porphyrin core occurs, which acts as a trigger for a hierarchical self-assembly process, culminating in the formation of large J-aggregates in strongly acidic media. A thorough understanding of these pH-dependent behaviors, characterized by distinct spectroscopic changes, is essential for harnessing the full potential of this compound in various scientific and therapeutic applications. Researchers must carefully control pH, ionic strength, and concentration to produce the desired molecular species for their specific needs.

References

- 1. meso-Tetra(4-sulfonatophenyl)porphine dihydrochloride | [frontierspecialtychemicals.com]

- 2. Origins of curvature in meso-tetra(4-sulfonatophenyl) porphine aggregation: molecular dynamics and electronic spectroscopy - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. Theoretical Modeling of TPPS4 J-Aggregates | Scientific.Net [scientific.net]

- 4. mdpi.com [mdpi.com]

- 5. openreadings.eu [openreadings.eu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. On the dynamics of the TPPS4 aggregation in aqueous solutions: successive formation of H and J aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of meso-tetraphenylporphyrin as a precursor to TPPS

An in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of meso-tetraphenylporphyrin (TPP) and its conversion to the water-soluble derivative, meso-tetrakis(4-sulfonatophenyl)porphyrin (TPPS), a compound of significant interest in biomedicine.

Introduction

Porphyrins are a class of heterocyclic macrocycles that play a crucial role in various biological processes, forming the core of essential molecules like heme in hemoglobin and chlorophyll in plants. Synthetic porphyrins, particularly meso-tetraphenylporphyrin (TPP), serve as foundational models for studying these natural systems and as versatile building blocks for advanced materials and therapeutics. TPP itself is a hydrophobic, dark purple solid, easily synthesized and soluble in nonpolar organic solvents.[1]

For biomedical applications, such as photodynamic therapy (PDT), water solubility is a critical attribute. This is achieved by functionalizing the peripheral phenyl groups of TPP. The sulfonation of TPP yields meso-tetrakis(4-sulfonatophenyl)porphyrin (this compound), a water-soluble derivative that has been extensively investigated as a photosensitizer in drug development. This guide provides a detailed overview of the synthesis of TPP and its subsequent conversion to this compound, including experimental protocols, comparative data, and the mechanistic pathways relevant to its therapeutic action.

Part 1: Synthesis of meso-Tetraphenylporphyrin (TPP)

The synthesis of TPP involves the acid-catalyzed condensation of benzaldehyde and pyrrole, followed by oxidation of the resulting porphyrinogen intermediate. Several methods have been developed, with the Adler-Longo and Lindsey syntheses being the most common.

-

Adler-Longo Method: This method involves a one-pot reaction where benzaldehyde and pyrrole are refluxed in propionic acid, which serves as both the acidic catalyst and solvent. The reaction is conducted open to the air, allowing atmospheric oxygen to act as the oxidant. While procedurally simple, this method typically results in modest yields of around 20%.

-

Lindsey Synthesis: This is a two-step, one-flask procedure that offers higher yields (30-40%) under milder conditions. It involves the condensation of benzaldehyde and pyrrole at room temperature in a chlorinated solvent like dichloromethane (DCM) with a strong acid catalyst (e.g., trifluoroacetic acid, TFA, or BF₃ etherate). The resulting porphyrinogen is then oxidized in a separate step using an oxidant such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil.

Data Presentation: Comparison of TPP Synthesis Methods

| Feature | Adler-Longo Method | Lindsey Synthesis |

| Reagents | Pyrrole, Benzaldehyde | Pyrrole, Benzaldehyde |

| Solvent/Catalyst | Propionic Acid | Dichloromethane / TFA or BF₃·OEt₂ |

| Oxidant | Air (O₂) | DDQ or p-chloranil |

| Temperature | Reflux (~141°C) | Room Temperature |

| Typical Yield | ~20% | 30-40% |

| Advantages | Simple, one-pot procedure | Higher yields, milder conditions |

| Disadvantages | Lower yields, high temperature | Requires separate oxidant, costly reagents |

Experimental Protocol: TPP Synthesis (Adler-Longo Method)

This protocol is adapted from a reported procedure.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, bring 200 mL of propionic acid to a boil (141°C).

-

Addition of Reagents: Slowly add 3.7 mL of freshly distilled pyrrole to the refluxing acid. Subsequently, add 5.3 mL of benzaldehyde. The solution will gradually turn dark brown.

-

Reflux: Continue refluxing the mixture for 30 minutes.

-

Cooling and Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature overnight. Purple crystals of TPP will precipitate.

-

Isolation and Purification: Filter the cooled mixture to collect the purple precipitate. Wash the solid sequentially with methanol and then hot distilled water to remove residual propionic acid and other impurities.

-

Drying: Dry the purified TPP crystals under a fume hood. A typical yield from this scale is approximately 1.0-1.2 grams.

Visualization: TPP Synthesis Workflow

Caption: Workflow for the Adler-Longo synthesis of TPP.

Part 2: Conversion of TPP to meso-Tetrakis(4-sulfonatophenyl)porphyrin (this compound)

The conversion of hydrophobic TPP to water-soluble this compound is achieved through electrophilic aromatic sulfonation. This reaction introduces a sulfonic acid group (-SO₃H) onto the para position of each of the four phenyl rings. The most common method employs concentrated sulfuric acid as both the solvent and the sulfonating agent at elevated temperatures.[2][3]

Data Presentation: this compound Synthesis Conditions

| Parameter | Value | Reference |

| Starting Material | meso-Tetraphenylporphyrin (TPP) | [1][3] |

| Reagent | Concentrated Sulfuric Acid (H₂SO₄) | [1][3][4] |

| Temperature | 100-141°C (Steam bath or oil bath) | [1][3] |

| Reaction Time | 4-6 hours | [1][3][4] |

| Work-up | Precipitation in cold water, neutralization | [2][3] |

| Purification | Washing, Dialysis | [2][3] |

| Typical Yield | ~75% | [3] |

Experimental Protocol: this compound Synthesis from TPP

This protocol is based on established methods.[1][3]

-

Reaction Setup: In a round-bottom flask equipped with a drying tube, add 0.4 g of TPP to 10 mL of concentrated sulfuric acid.

-

Heating: Heat the mixture in an oil bath or steam bath to 141°C.[1] Stir the mixture for 6 hours. The solution will become a dark green color as the porphyrin dissolves and reacts.

-

Cooling: Allow the reaction mixture to cool completely to room temperature overnight.

-

Precipitation: Carefully and slowly add 75 mL of cold distilled water to the flask. This will cause the protonated, sulfonated porphyrin to precipitate as a green solid.

-

Isolation: Collect the green precipitate by filtration. Wash the solid with a small amount of acetone to remove residual impurities.[1]

-

Neutralization and Purification: Dissolve the solid in a minimal amount of water and carefully neutralize with a base (e.g., NaOH solution) to deprotonate the sulfonic acid groups and the porphyrin core, resulting in a purple solution of the this compound sodium salt. Further purification to remove excess inorganic salts can be achieved by dialysis against deionized water.

-

Final Product: Lyophilization or careful evaporation of the dialyzed solution yields this compound as a dark purple solid.

Visualization: this compound Synthesis Workflow

Caption: Workflow for the sulfonation of TPP to this compound.

Part 3: Spectroscopic Characterization

TPP and this compound have distinct spectroscopic signatures that confirm their identity and purity. The most common techniques are UV-Visible and ¹H NMR spectroscopy.

Data Presentation: Key Spectroscopic Data for TPP and this compound

| Compound | UV-Visible Absorption (in CH₂Cl₂) | ¹H NMR (in CDCl₃) |

| TPP | Soret Band: ~418 nmQ-Bands: ~513, 548, 590, 646 nm[5] | β-pyrrolic (8H): ~8.8 ppm (s)Phenyl (20H): ~8.2, 7.7 ppm (m)N-H (2H): ~ -2.7 ppm (s, broad)[6] |

| This compound | Soret Band: ~413 nmQ-Bands: ~515, 552, 579, 634 nm (in water, pH 7) | β-pyrrolic (8H): ~8.9 ppm (s)Phenyl (16H): ~8.1, 7.9 ppm (d)N-H (2H): ~ -2.9 ppm (s, broad) (in D₂O/DMSO) |

Note: Exact absorption maxima and chemical shifts can vary slightly depending on the solvent and pH. The upfield signal around -2.7 to -2.9 ppm in the ¹H NMR spectrum is a hallmark of free-base porphyrins, arising from the shielding effect of the aromatic ring current on the inner N-H protons.[6][7][8][9]

Part 4: Application in Photodynamic Therapy (PDT)

This compound is widely used as a photosensitizer in PDT, a non-invasive therapeutic strategy for treating cancers and other diseases.[10] The mechanism relies on the activation of the photosensitizer (PS) with a specific wavelength of light in the presence of molecular oxygen. This activation initiates a photochemical cascade that produces cytotoxic reactive oxygen species (ROS), leading to localized cell death.[11]

The process begins when the ground-state PS (this compound) absorbs a photon, promoting it to a short-lived excited singlet state (¹this compound). It then undergoes intersystem crossing to a more stable, long-lived excited triplet state (³this compound).[12] From this triplet state, two primary pathways can lead to cellular damage:

-

Type I Pathway: The ³this compound* reacts directly with a biological substrate (e.g., lipids, proteins) via electron or hydrogen atom transfer, generating radical ions. These radicals can then react with molecular oxygen (O₂) to produce ROS such as superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).[13][14]

-

Type II Pathway: The ³this compound* transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer produces highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that is considered the primary mediator of cell death in most PDT applications.[12][13][14]

Both pathways can occur simultaneously, with the ratio depending on the photosensitizer, substrate, and local oxygen concentration.[13]

Visualization: Mechanism of this compound in Photodynamic Therapy

Caption: Photochemical mechanism of this compound in photodynamic therapy.

References

- 1. Synthesis of meso-tetra-(4-sulfonatophenyl) porphyrin (TPPS4) – CuInS/ZnS quantum dots conjugate as an improved photosensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. Photodynamic therapy - Wikipedia [en.wikipedia.org]

- 11. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of meso-Tetra(4-sulfonatophenyl)porphine (TPPS): A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-Tetra(4-sulfonatophenyl)porphine (TPPS), a water-soluble synthetic porphyrin, is a compound of significant interest in biomedical research, particularly in photodynamic therapy (PDT), catalysis, and sensor development. Its utility is intrinsically linked to its unique photophysical and chemical properties, which can be comprehensively characterized using various spectroscopic techniques. This guide provides an in-depth overview of the analysis of this compound using Ultraviolet-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of key quantitative data, detailed experimental protocols, and graphical representations of molecular behavior and analytical workflows to serve as a practical resource for researchers in the field.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for characterizing porphyrins, revealing critical information about their electronic structure, concentration, and aggregation state. The electronic absorption spectrum of a typical porphyrin is dominated by π→π* transitions within the highly conjugated macrocycle.

Spectral Features of this compound

The UV-Vis spectrum of this compound, like other porphyrins, is defined by two main features, as explained by Gouterman's four-orbital model:[1]

-

The Soret Band (or B-band): An intense absorption peak typically found between 400 and 450 nm.[2][3] This band corresponds to a strong electronic transition from the ground state to the second excited singlet state (S₀→S₂).[2]

-

The Q-bands: A series of four weaker absorption bands found in the 500–750 nm region.[3] These bands, labeled Qy(1,0), Qy(0,0), Qx(1,0), and Qx(0,0), arise from the "quasi-forbidden" transition to the first excited singlet state (S₀→S₁).[2]

The protonation state of the inner nitrogen atoms of the porphyrin core significantly influences the spectrum. In acidic conditions, the protonated diacid species (H₄this compound²⁺) exhibits a simplified spectrum due to increased symmetry (from D₂h to D₄h), resulting in a red-shifted Soret band and a reduction in the number of Q-bands.

Effect of pH and Aggregation

This compound is well-known for its pH-dependent aggregation behavior in aqueous solutions. At neutral to basic pH, it exists primarily as a monomer. However, in acidic solutions (typically pH < 4.5), this compound molecules self-assemble into two distinct types of aggregates:

-

H-aggregates: Characterized by a "face-to-face" stacking arrangement, leading to a blue-shift in the Soret band.

-

J-aggregates: Characterized by an "edge-to-edge" arrangement, resulting in a significant red-shift of the Soret band and the appearance of a new, sharp band at a longer wavelength (around 490 nm). These aggregates are often described as forming extended, needle-like structures.[4]

The equilibrium between these species is highly sensitive to pH, ionic strength, and concentration.

Quantitative Data for UV-Vis Analysis

| Species | Condition | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |

| This compound Monomer (H₂this compound⁴⁻) | Neutral/Basic pH | ~413 | ~515, 552, 579, 633 |

| Diacid Monomer (H₄this compound²⁺) | Strongly Acidic (e.g., pH 1) | ~434 | ~594, 645 |

| H-Aggregates | Weakly Acidic | ~400 | - |

| J-Aggregates | Weakly Acidic | ~422 (split), ~490 (new) | ~706 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in deionized water or a suitable buffer (e.g., phosphate buffer) at a concentration of 1 mM.

-

For analysis, dilute the stock solution to a final concentration range of 1-10 µM. The final absorbance of the Soret band should ideally be between 0.5 and 1.5.

-

To study pH effects, adjust the pH of the sample solution using dilute HCl or NaOH and verify with a calibrated pH meter.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer with 1 cm pathlength quartz cuvettes.

-

Record a baseline spectrum using the solvent/buffer as a reference.

-

Scan the sample from 350 nm to 800 nm.

-

Typical Settings:

-

Scan Speed: 100-400 nm/min[5]

-

Spectral Bandwidth: 1.0 nm

-

Data Interval: 0.25 - 1.0 nm

-

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of molecules like this compound. It provides information on molecular structure, environment, and dynamics.

Spectral Features of this compound

Upon excitation into its absorption bands (typically the Soret or one of the Q-bands), the this compound monomer emits fluorescence from the lowest vibrational level of its first excited singlet state (S₁). The emission spectrum is typically a mirror image of the lowest-energy Q-bands. The main emission peaks for the this compound monomer appear in the red region of the spectrum.

Aggregation significantly impacts fluorescence. Both H- and J-aggregates of this compound exhibit very weak fluorescence or complete quenching compared to the monomeric form due to efficient non-radiative decay pathways.[4] This phenomenon, known as aggregation-caused quenching (ACQ), is a useful indicator of self-assembly.

Quantitative Data for Fluorescence Analysis

| Species | Excitation λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| This compound Monomer (H₂this compound⁴⁻) | ~413 (Soret) or ~515 (Q-band) | ~645, ~710 | ~0.10 - 0.15 (solvent dependent) |

| Aggregated this compound | - | Quenched or very weak emission | << 0.01 |

Note: The quantum yield of the related tetraphenylporphyrin (TPP) is 0.11.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare samples as described for UV-Vis spectroscopy.

-

Crucially, ensure the absorbance of the sample at the excitation wavelength is below 0.1 to avoid inner-filter effects. This often requires using concentrations in the low micromolar or nanomolar range.

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer equipped with excitation and emission monochromators.

-

Place the sample in a 4-sided clear quartz cuvette.

-

To record an emission spectrum:

-

Set the excitation wavelength (e.g., 413 nm).

-

Scan the emission monochromator over a range from the excitation wavelength +20 nm to 800 nm (e.g., 435 nm to 800 nm).

-

-

Typical Settings:

-

Correct the final spectra for instrument-dependent factors (e.g., lamp intensity and detector sensitivity).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the chemical structure and purity of this compound. The high degree of symmetry in the this compound molecule leads to a relatively simple and highly characteristic spectrum.

Spectral Features of this compound

The key diagnostic signals in the ¹H NMR spectrum of this compound are:

-

β-Pyrrolic Protons: The eight protons on the periphery of the porphyrin core are chemically equivalent and appear as a sharp singlet in a highly deshielded region (downfield), typically around 8.8-9.0 ppm.

-

Phenyl Protons: The protons on the four meso-sulfonatophenyl groups appear as two doublets, characteristic of an AA'BB' spin system, in the aromatic region (~8.0-8.3 ppm).

-

Inner N-H Protons: The two protons on the pyrrolic nitrogens are located inside the aromatic ring current. This subjects them to a strong shielding effect, causing them to appear far upfield (at a negative chemical shift), typically between -2.5 and -3.0 ppm. This signal is often broad due to quadrupole coupling and proton exchange.

Quantitative Data for ¹H NMR Analysis

| Proton Type | Multiplicity | Chemical Shift (δ, ppm) | Integration |

| β-Pyrrolic | Singlet (s) | ~8.9 | 8H |

| Phenyl (ortho to SO₃⁻) | Doublet (d) | ~8.2 | 8H |

| Phenyl (meta to SO₃⁻) | Doublet (d) | ~8.0 | 8H |

| Inner N-H | Broad Singlet (br s) | ~-2.8 | 2H |

Note: Chemical shifts are solvent-dependent. Data shown is typical for D₂O with a reference standard.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Since this compound is highly polar, Deuterium Oxide (D₂O) is the most common choice.

-

Add a small amount of an internal standard, such as DSS or TSP, for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Measurement:

-

Use an NMR spectrometer with a field strength of at least 400 MHz for good signal dispersion.[7][8]

-

Acquire the ¹H NMR spectrum at room temperature.

-

The N-H proton signal may not be observable in D₂O due to rapid deuterium exchange. To observe it, a non-exchangeable solvent like DMSO-d₆ must be used, although solubility may be limited.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Visualized Workflows and Relationships

Diagrams created using Graphviz provide a clear visual summary of experimental processes and molecular equilibria.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. www1.lasalle.edu [www1.lasalle.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence Spectroscopy Shows Porphyrins Produced by Cultured Oral Bacteria Differ Depending on Composition of Growth Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Porphyrin-Based Bio-Sourced Materials for Water Depollution Under Light Exposure [mdpi.com]

Methodological & Application

Application Notes and Protocols for TPPS J-Aggregate Formation in Nanotechnology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formation of meso-tetra(4-sulfonatophenyl)porphyrin (TPPS) J-aggregates and their applications in nanotechnology. Detailed protocols for the synthesis, characterization, and utilization of these nano-assemblies in photodynamic therapy, sensing, and drug delivery are presented.

Introduction to this compound J-Aggregates

Meso-tetra(4-sulfonatophenyl)porphyrin, a water-soluble porphyrin derivative, exhibits a remarkable ability to self-assemble into highly ordered nanostructures known as J-aggregates under specific experimental conditions.[1][2] This process is primarily triggered in acidic aqueous solutions where the porphyrin molecules undergo protonation, leading to electrostatic interactions that drive the formation of extended, "side-by-side" molecular arrangements.[1][3] These J-aggregates possess unique photophysical properties, including a distinct, sharp, and red-shifted absorption band (J-band) compared to the monomeric form, making them highly attractive for various nanotechnology applications.[4][5]

Factors Influencing this compound J-Aggregate Formation

The formation and characteristics of this compound J-aggregates are highly sensitive to several experimental parameters:

-

pH: Acidic conditions (typically pH < 4) are essential to protonate the central nitrogen atoms of the this compound molecule, initiating the aggregation process.[6][7]

-

Concentration: The concentration of this compound influences the kinetics and extent of aggregation.[2]

-

Ionic Strength: The presence of salts can modulate the electrostatic interactions and affect the morphology of the resulting aggregates.

-

Cationic Species: The addition of certain cationic molecules or nanoparticles can catalyze and template the formation of J-aggregates.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound J-aggregates, providing a reference for experimental design and comparison.

Table 1: Photophysical Properties of this compound Monomers and J-Aggregates

| Species | Soret Band (B-band) Absorption Max (nm) | J-band Absorption Max (nm) | Q-band Absorption Maxima (nm) | Fluorescence Emission Max (nm) |

| This compound Monomer (Neutral pH) | ~414 | N/A | ~516, 550, 581, 635 | ~645 and 715 |

| This compound Diprotonated Monomer (Acidic pH) | ~434 | N/A | ~590, 645 | ~665 and 710 |

| This compound J-Aggregates | N/A | ~490 | ~705 | ~670-710 |

Table 2: Size and Morphology of this compound J-Aggregates under Various Conditions

| Condition | Average Size (nm) | Morphology | Reference |

| Acidic aqueous solution (pH 1) | 130-150 | Spherical or Oblate | [1] |

| --- | Varies (can form µm scale assemblies) | Nanotubes, Nanofibers | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound J-Aggregates

This protocol describes a general method for the preparation of this compound J-aggregates in an aqueous solution.

Materials:

-

Meso-tetra(4-sulfonatophenyl)porphyrin (this compound)

-

Hydrochloric acid (HCl), 1 M solution

-

Deionized water

-

Spectrophotometer

-

Fluorometer

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in deionized water.

-

Acidification: In a clean glass vial, add a specific volume of deionized water. To this, add a calculated amount of the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Initiation of Aggregation: While stirring, add a sufficient volume of 1 M HCl to adjust the pH of the solution to the desired acidic level (e.g., pH 1-3).

-

Incubation: Allow the solution to incubate at room temperature for a specific period (e.g., 24 hours) to ensure the formation of stable J-aggregates. The solution will typically change color from green (monomer) to a reddish-purple hue.

-

Characterization:

-

UV-Vis Spectroscopy: Record the absorption spectrum from 350 nm to 800 nm. The formation of J-aggregates is confirmed by the appearance of a sharp absorption peak at approximately 490 nm (the J-band) and another band around 705 nm.[4]

-

Fluorescence Spectroscopy: Measure the fluorescence emission spectrum. J-aggregates typically exhibit a characteristic emission peak.